Cilengitide methanesulfonate is a cyclic pentapeptide that serves as an integrin antagonist, specifically targeting the integrins αvβ3 and αvβ5. It is derived from the cyclic RGD (Arg-Gly-Asp) sequence, which is known for its role in cell adhesion and migration. Cilengitide has been investigated primarily for its anti-angiogenic properties, making it a candidate for cancer therapy, particularly in treating glioblastomas and other solid tumors. The compound was developed in the early 1990s and has undergone various clinical trials to assess its efficacy and safety in cancer treatment .
Cilengitide was initially synthesized by researchers at Merck KGaA, who aimed to create a potent integrin antagonist. Its development involved several iterations of the RGD sequence, leading to the formation of the cyclic structure that enhances its biological activity. The compound has been evaluated in numerous preclinical and clinical studies, establishing its potential as a therapeutic agent in oncology .
Cilengitide methanesulfonate is classified as a small molecule drug and falls under the category of peptide-based therapeutics. It is specifically categorized as an integrin antagonist due to its mechanism of action, which involves blocking integrin-mediated processes critical for tumor growth and metastasis .
The synthesis of Cilengitide methanesulfonate involves several key steps that utilize solid-phase peptide synthesis techniques. The process begins with the coupling of protected amino acids on a solid support resin, followed by cyclization to form the cyclic structure.
The synthesis may include modifications such as N-methylation at specific positions to enhance biological activity and stability. For instance, N-methylation of one peptide bond has been shown to significantly increase antagonistic activity against integrins .
Cilengitide methanesulfonate is characterized by its cyclic structure containing five amino acids: Arg-Gly-Asp-Val (with methylation on Val). The cyclic nature of the molecule allows for a more rigid conformation compared to linear peptides.
The cyclic structure promotes specific interactions with integrins, enhancing its binding affinity and selectivity .
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the molecular conformation of Cilengitide when bound to integrins, confirming crucial interactions between the amino acid side chains and the integrin binding sites .
Cilengitide can undergo various chemical reactions typical of peptide compounds:
The stability of Cilengitide methanesulfonate in physiological conditions is critical for its therapeutic application. Studies indicate that modifications such as N-methylation enhance metabolic stability while maintaining biological activity .
Cilengitide exerts its therapeutic effects primarily through antagonism of integrins αvβ3 and αvβ5, which are crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. By binding to these integrins, Cilengitide inhibits their activation and downstream signaling pathways that promote tumor growth and metastasis.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while mass spectrometry can confirm molecular weight and purity levels .
Cilengitide methanesulfonate has significant applications in scientific research and clinical settings:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4